Cas no 1707364-80-4 (6-Butyl-2-azaspiro[3.3]heptane)

6-Butyl-2-azaspiro[3.3]heptane structure
1707364-80-4 structure
商品名:6-Butyl-2-azaspiro[3.3]heptane
CAS番号:1707364-80-4
MF:C10H19N
メガワット:153.26456284523
CID:5702710
PubChem ID:97616669

6-Butyl-2-azaspiro[3.3]heptane 化学的及び物理的性質

名前と識別子

    • 6-Butyl-2-aza-spiro[3.3]heptane
    • 2-Azaspiro[3.3]heptane, 6-butyl-
    • 6-Butyl-2-azaspiro[3.3]heptane
    • 1707364-80-4
    • SB51450
    • CS-0448130
    • インチ: 1S/C10H19N/c1-2-3-4-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3
    • InChIKey: UXFZGCGSEKENEI-UHFFFAOYSA-N
    • ほほえんだ: N1CC2(C1)CC(CCCC)C2

計算された属性

  • せいみつぶんしりょう: 153.152
  • どういたいしつりょう: 153.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 0.92±0.1 g/cm3(Predicted)
  • ふってん: 217.0±8.0 °C(Predicted)
  • 酸性度係数(pKa): 11.28±0.40(Predicted)

6-Butyl-2-azaspiro[3.3]heptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM211602-1g
6-Butyl-2-azaspiro[3.3]heptane
1707364-80-4 97%
1g
$1823 2021-08-04
Chemenu
CM211602-1g
6-Butyl-2-azaspiro[3.3]heptane
1707364-80-4 97%
1g
$*** 2023-03-30

6-Butyl-2-azaspiro[3.3]heptane 関連文献

6-Butyl-2-azaspiro[3.3]heptaneに関する追加情報

6-Butyl-2-azaspiro[3.3]heptane: An Emerging Compound in Medicinal Chemistry

6-Butyl-2-azaspiro[3.3]heptane (CAS No. 1707364-80-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This spirocyclic compound, characterized by its azaspiro framework, has been the subject of numerous studies aimed at elucidating its biological activities and potential uses in drug development.

The spirocyclic structure of 6-Butyl-2-azaspiro[3.3]heptane is particularly intriguing because it offers a rigid and conformationally constrained scaffold, which can enhance the binding affinity and selectivity of the molecule to specific biological targets. This feature is highly desirable in drug design, as it can lead to improved pharmacological profiles and reduced off-target effects.

Recent research has focused on the pharmacological properties of 6-Butyl-2-azaspiro[3.3]heptane, particularly its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and sensory perception. The ability of 6-Butyl-2-azaspiro[3.3]heptane to interact with GPCRs could make it a valuable lead compound for the development of new therapeutic agents.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of 6-Butyl-2-azaspiro[3.3]heptane to several GPCRs, including the serotonin receptor (5-HT1A) and the dopamine receptor (D2). The results showed that 6-Butyl-2-azaspiro[3.3]heptane exhibited high affinity and selectivity for these receptors, suggesting its potential as a ligand for modulating neurotransmitter systems.

Beyond its interactions with GPCRs, 6-Butyl-2-azaspiro[3.3]heptane has also been explored for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. A study published in the European Journal of Pharmacology demonstrated that 6-Butyl-2-azaspiro[3.3]heptane exhibited significant anti-inflammatory effects in both in vitro and in vivo models, reducing the production of pro-inflammatory cytokines and chemokines.

The pharmacokinetic properties of 6-Butyl-2-azaspiro[3.3]heptane have also been evaluated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, with good oral bioavailability and low toxicity. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

In addition to its potential therapeutic applications, 6-Butyl-2-azaspiro[3.3]heptane has been investigated for its use as a tool compound in chemical biology research. Its unique structure and functional groups make it an ideal candidate for probing the structure-function relationships of various biological targets. For example, researchers have used 6-Butyl-2-azaspiro[3.3]heptane to study the allosteric modulation of GPCRs, providing insights into the mechanisms underlying receptor activation and signaling.

The synthesis of 6-Butyl-2-azaspiro[3.3]heptane has been optimized to improve yield and purity, making it more accessible for both academic research and industrial applications. Various synthetic routes have been developed, including those involving aza-Wittig reactions and aza-Michael additions, which allow for efficient construction of the spirocyclic core.

In conclusion, 6-Butyl-2-azaspiro[3.3]heptane (CAS No. 1707364-80-4) represents a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, combined with favorable pharmacological and pharmacokinetic properties, make it an attractive candidate for further investigation and development as a therapeutic agent or research tool.

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